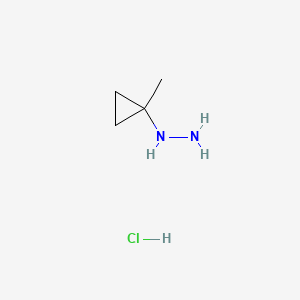
(1-Methylcyclopropyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylcyclopropyl)hydrazine hydrochloride is an organic compound with the molecular formula C4H10ClN2 It is a derivative of hydrazine, featuring a cyclopropyl group substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (1-Methylcyclopropyl)hydrazine hydrochloride typically involves the reaction of cyclopropylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine in an organic solvent at low temperatures, followed by deprotection with hydrogen chloride to yield the final product .
化学反应分析
Types of Reactions: (1-Methylcyclopropyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted cyclopropyl compounds .
科学研究应用
(1-Methylcyclopropyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of (1-Methylcyclopropyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with biological macromolecules and alter their function .
相似化合物的比较
Cyclopropylhydrazine: Similar in structure but lacks the methyl group.
Phenylhydrazine: Contains a phenyl group instead of a cyclopropyl group.
Ethylhydrazine: Features an ethyl group in place of the cyclopropyl group.
Uniqueness: (1-Methylcyclopropyl)hydrazine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other hydrazine derivatives may not be as effective .
生物活性
(1-Methylcyclopropyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C4H10N2·HCl
- Molecular Weight : 110.59 g/mol
- CAS Number : 54231527
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Hydrazine derivatives are known to undergo metabolic transformations leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially resulting in therapeutic effects or toxicity.
- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
- Reactive Species Formation : Like other hydrazines, (1-Methylcyclopropyl)hydrazine can generate reactive oxygen species (ROS), which may play a role in its biological effects, including cytotoxicity against cancer cells.
Anticancer Properties
Research indicates that hydrazine derivatives, including this compound, may exhibit anticancer properties. A study highlighted that hydrazines could inhibit DNA methyltransferases, leading to the reactivation of tumor suppressor genes silenced by hypermethylation . This mechanism is particularly relevant in the context of various cancers.
Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For example, a recent study reported the compound's ability to cause cell cycle arrest and apoptosis in specific cancer types, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | , |
| Enzymatic Interactions | Inhibits DNA methyltransferase activity | |
| Cytotoxic Effects | Causes cell cycle arrest |
Case Study: Hydrazine Derivatives in Cancer Treatment
A comprehensive review examined various hydrazine derivatives, including this compound, focusing on their mechanisms of action against cancer cells. The findings indicated that these compounds could enhance the efficacy of existing chemotherapeutic agents by modulating epigenetic factors involved in gene expression regulation .
Safety and Toxicity Considerations
While the potential therapeutic benefits are significant, it is crucial to consider the safety profile of this compound. Hydrazines are known for their toxicity and potential carcinogenic effects. Reports indicate that some hydrazine derivatives can induce DNA damage and have been associated with lung tumors in animal models . Thus, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
属性
分子式 |
C4H11ClN2 |
|---|---|
分子量 |
122.60 g/mol |
IUPAC 名称 |
(1-methylcyclopropyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(6-5)2-3-4;/h6H,2-3,5H2,1H3;1H |
InChI 键 |
LBEGUUNLNFJDSY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















